molecular formula C17H20N8 B6448544 3-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile CAS No. 2549051-94-5

3-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile

Cat. No. B6448544
CAS RN: 2549051-94-5
M. Wt: 336.4 g/mol
InChI Key: NUKBJVQGYMIXNW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a pyrimidine ring, a piperazine ring, and a pyrazine ring . It’s part of a class of compounds that have been studied for their potential biological activity .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of pyrrolidine with a suitable electrophile, such as a pyrimidine or pyrazine derivative . The exact synthetic route would depend on the specific substituents and their positions on the rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, a pyrimidine ring, a piperazine ring, and a pyrazine ring . The exact spatial arrangement of these rings and their substituents would depend on the specific synthetic route and reaction conditions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the various functional groups. For example, the pyrrolidine and piperazine rings are basic and could potentially engage in acid-base reactions . The pyrimidine and pyrazine rings, on the other hand, are aromatic and could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could enhance its solubility in polar solvents . The exact properties would need to be determined experimentally.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to design biologically active molecules. Here’s why:

Researchers have identified bioactive molecules containing the pyrrolidine ring and its derivatives. These include pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol derivatives. The stereoisomers and spatial orientation of substituents significantly impact the biological profile of drug candidates, especially their binding to enantioselective proteins .

Metabolic Benefits

In a specific study, a compound related to our target—1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidine —was found to be a potent, non-selective antagonist of α₁B and α₂A-adrenoceptors. Chronic administration of this compound led to reduced triglyceride and glucose levels in rat plasma .

Organic Room-Temperature Phosphorescence (RTP) Applications

The pyrazine moiety in our compound can contribute to organic RTP applications. These include bioimaging, anti-counterfeiting measures, catalysis, and displays .

Dipeptidyl Peptidase IV (DPP-IV) Inhibition for Diabetes Treatment

A series of 4-substituted proline amides, including (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone , emerged as potent inhibitors of DPP-IV. This compound exhibited high oral bioavailability and low plasma protein binding .

Anticancer Drug Discovery

Designing new compounds based on pyrazolo[3,4-d]pyrimidine and its glycosyl amino derivatives is an ongoing area of research. These derivatives hold promise for anticancer drug development .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. Some related compounds have been found to be non-toxic to human cells , but the exact safety profile would need to be determined through further testing.

Future Directions

Future research could focus on exploring the biological activity of this compound and related derivatives. This could involve testing their activity against various biological targets, studying their mechanism of action, and optimizing their properties through medicinal chemistry approaches .

properties

IUPAC Name

3-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8/c18-13-14-16(20-6-5-19-14)24-9-11-25(12-10-24)17-21-4-3-15(22-17)23-7-1-2-8-23/h3-6H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKBJVQGYMIXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)C4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{4-[4-(Pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile

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